molecular formula C9H15ClN2S B14451596 4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride CAS No. 77529-06-7

4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride

Cat. No.: B14451596
CAS No.: 77529-06-7
M. Wt: 218.75 g/mol
InChI Key: SKBAKFNXRHAOMC-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, filtration, and recrystallization are crucial to obtain the final product in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in neurodegenerative diseases and psychiatric disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • 4,5,6,7-Tetrahydro-5-azabenzimidazole hydrochloride

Uniqueness

4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential for various scientific and industrial advancements.

Properties

CAS No.

77529-06-7

Molecular Formula

C9H15ClN2S

Molecular Weight

218.75 g/mol

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N2S.ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;/h6-7,10H,2-5H2,1H3;1H

InChI Key

SKBAKFNXRHAOMC-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC2=C(C1)SC=N2.Cl

Origin of Product

United States

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